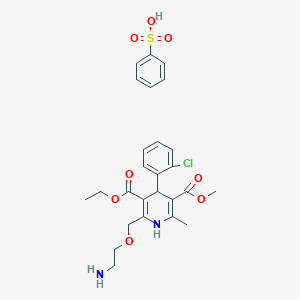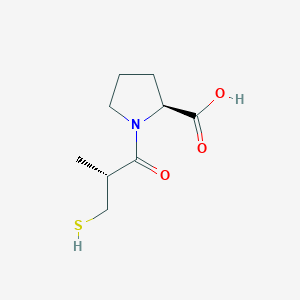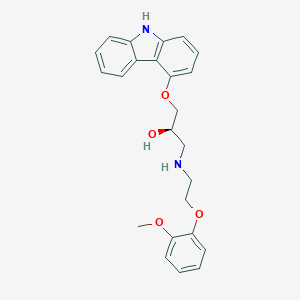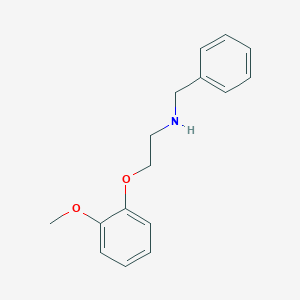
O-Désméthylcarvédilol
Vue d'ensemble
Description
Le Désméthylcarvedilol est un métabolite du Carvedilol, un antagoniste non sélectif des bêta-adrénergiques utilisé principalement pour traiter l'hypertension artérielle et l'insuffisance cardiaque. Le Carvedilol est métabolisé dans le foie, produisant plusieurs métabolites actifs, y compris le Désméthylcarvedilol, qui conserve une certaine activité pharmacologique .
Applications De Recherche Scientifique
Le Désméthylcarvedilol a plusieurs applications en recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments.
5. Mécanisme d'action
Le Désméthylcarvedilol exerce ses effets en interagissant avec les récepteurs bêta-adrénergiques, de manière similaire à son composé parent, le Carvedilol. Il inhibe l'action des catécholamines (par exemple, l'adrénaline) sur ces récepteurs, ce qui entraîne une diminution de la fréquence cardiaque et de la pression artérielle. Les cibles moléculaires comprennent les récepteurs bêta-1 et bêta-2 adrénergiques, et les voies impliquées comprennent l'inhibition de la production d'AMP cyclique et la réduction subséquente de l'afflux de calcium dans les cellules cardiaques .
Composés similaires :
4’-Hydroxycarvedilol : Un autre métabolite du Carvedilol avec une activité bêta-bloquante.
5’-Hydroxycarvedilol : Un métabolite avec des propriétés pharmacologiques similaires.
Unicité : Le Désméthylcarvedilol est unique en raison de sa voie métabolique spécifique et de la conservation d'une activité pharmacologique similaire à celle du Carvedilol. Sa structure chimique distincte permet des interactions spécifiques avec les récepteurs bêta-adrénergiques, ce qui en fait un composé précieux pour étudier le métabolisme et la pharmacodynamique du Carvedilol .
Mécanisme D'action
Target of Action
O-Desmethylcarvedilol is an active metabolite of carvedilol, a non-selective beta-adrenergic antagonist . It is primarily catalyzed by the enzyme CYP2C9 . It only has minor beta-blocking action and no activity with the alpha1 adrenergic receptors .
Mode of Action
O-Desmethylcarvedilol interacts with its targets, primarily the enzyme CYP2C9, to exert its effects . Despite the predominant role of CYP2C9, O-Desmethylcarvedilol plasma concentrations are detectable in CYP2C9 poor metabolizer individuals who lack any CYP2C9 activity . This suggests that other cytochrome P450 enzymes can be involved in the O-Desmethylcarvedilol production .
Biochemical Pathways
The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . Demethylation of carvedilol results in the formation of O-Desmethylcarvedilol . In-vitro experiments implicate the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in the formation of O-Desmethylcarvedilol in human liver microsomes .
Pharmacokinetics
Carvedilol is a highly lipophilic drug which is rapidly absorbed from the GI tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug .
Result of Action
The result of O-Desmethylcarvedilol’s action is primarily the minor beta-blocking effect . This effect is due to its interaction with the enzyme CYP2C9 .
Action Environment
The action of O-Desmethylcarvedilol is influenced by various environmental factors. For instance, the presence of other cytochrome P450 enzymes can contribute to the production of O-Desmethylcarvedilol . Additionally, genetic polymorphisms in CYP2C9 can affect the metabolism of carvedilol and the formation of O-Desmethylcarvedilol .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
O-Desmethylcarvedilol interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by the Cytochrome P450 2C9 (CYP2C9) enzyme . The role of CYP2C9 in O-Desmethylcarvedilol metabolism is significant, as it is responsible for clearing approximately 15% of drugs that undergo phase I metabolism .
Cellular Effects
The cellular effects of O-Desmethylcarvedilol are primarily observed in its role in carvedilol metabolism. The intrinsic clearance values of all variants towards O-Desmethylcarvedilol O-desmethylation were significantly altered due to increased Km and/or decreased Vmax values .
Molecular Mechanism
The molecular mechanism of O-Desmethylcarvedilol involves its interactions with viral proteins . The binding affinities of in vivo metabolites of carvedilol with selected targets were evaluated, and the docking scores for O-Desmethylcarvedilol with RdRp were found to be significant .
Temporal Effects in Laboratory Settings
It is known that carvedilol is primarily metabolized into hydroxy metabolites and O-Desmethylcarvedilol, with merely 2% remaining unchanged in urinary excretion .
Metabolic Pathways
O-Desmethylcarvedilol is involved in the metabolic pathways mediated by the CYP2C9 enzyme . This enzyme plays a crucial role in the biotransformation of exogenous substances like drugs and toxins .
Transport and Distribution
The transport and distribution of O-Desmethylcarvedilol within cells and tissues are likely to be influenced by the activities of transport proteins . These proteins play a significant role in the absorption, distribution, and elimination of a wide variety of drugs in clinical use .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Désméthylcarvedilol peut être synthétisé par déméthylation du Carvedilol. Ce processus implique généralement l'utilisation d'enzymes spécifiques ou de réactifs chimiques qui facilitent l'élimination d'un groupe méthyle de la molécule de Carvedilol. Les conditions réactionnelles comprennent souvent une température et un pH contrôlés pour assurer l'efficacité et la sélectivité du processus de déméthylation .
Méthodes de production industrielle : Dans un cadre industriel, la production de Désméthylcarvedilol implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que l'extraction par solvant, la purification par chromatographie et la cristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Désméthylcarvedilol subit diverses réactions chimiques, notamment :
Réduction : Cette réaction implique le gain d'électrons ou d'atomes d'hydrogène, généralement en utilisant des agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophiles.
Réactifs et conditions courants :
Oxydation : Les réactifs courants incluent le peroxyde d'hydrogène et l'oxygène moléculaire, souvent en présence de catalyseurs.
Réduction : Les réactifs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants incluent les halogènes et les agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Désméthylcarvedilol peut produire des métabolites hydroxy, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
Comparaison Avec Des Composés Similaires
Carvedilol: The parent compound, which is a non-selective beta-adrenergic antagonist with additional alpha-1 blocking activity.
4’-Hydroxy Carvedilol: Another metabolite of Carvedilol with beta-blocking activity.
5’-Hydroxy Carvedilol: A metabolite with similar pharmacological properties.
Uniqueness: Desmethyl Carvedilol is unique due to its specific metabolic pathway and the retention of pharmacological activity similar to Carvedilol. Its distinct chemical structure allows for specific interactions with beta-adrenergic receptors, making it a valuable compound for studying the metabolism and pharmacodynamics of Carvedilol .
Propriétés
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993727 | |
| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72956-44-6 | |
| Record name | Desmethylcarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is O-Desmethylcarvedilol formed in the body, and which enzymes are primarily involved?
A1: O-Desmethylcarvedilol (DMC) is generated through the metabolic process of O-demethylation of carvedilol within the body. Research suggests that the cytochrome P450 enzyme CYP2C11 plays a major role in this metabolic pathway. This conclusion stems from observations of sex differences in DMC formation in rats, with no significant strain differences. Additionally, the use of anti-CYP2C11 antibodies significantly inhibited the demethylation process. []
Q2: Does the formation of O-Desmethylcarvedilol differ between healthy individuals and those with type 2 diabetes?
A2: Interestingly, research indicates that the pharmacokinetics of O-Desmethylcarvedilol enantiomers differ between healthy individuals and patients with type 2 diabetes mellitus. Specifically, the area under the curve (AUC) values, representing the total exposure to the drug over time, were found to be lower for both (R)-(+)-DMC and (S)-(–)-DMC in type 2 diabetes patients compared to healthy volunteers. [] This suggests an altered metabolic profile in the context of diabetes, potentially influencing the drug's overall efficacy and requiring further investigation.
Q3: Can you elaborate on the significance of observing both (R)-(+)- and (S)-(–)- enantiomers of O-Desmethylcarvedilol?
A3: Carvedilol, the parent drug of O-Desmethylcarvedilol, exists as a racemic mixture, meaning it comprises two mirror-image forms (enantiomers) with potentially different pharmacological activities. The research highlights that this difference in activity extends to the metabolites as well. Specifically, the plasma concentrations of (R)-(+)-carvedilol, (R)-(+)-DMC, and (R)-(+)-OHC (another metabolite, hydroxyphenylcarvedilol) were consistently higher than their corresponding (S)-(–) enantiomers across all studied groups. [] This finding underscores the importance of considering stereoselectivity in drug metabolism and its potential influence on therapeutic outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)






